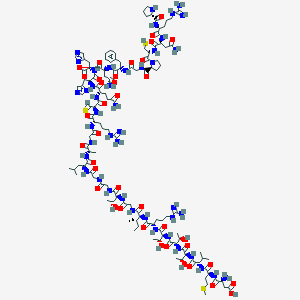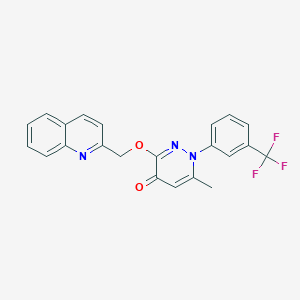
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of specific enzymes that are involved in various biological processes. This compound has been shown to inhibit protein kinase and cyclin-dependent kinase, which are involved in cell proliferation and differentiation. The inhibition of these enzymes leads to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has shown potential as a neuroprotective agent by preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potent inhibitory activity against specific enzymes and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions that can be explored with 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. These include the development of more efficient synthesis methods, the optimization of the reaction conditions, and the evaluation of its potential applications in clinical trials. Additionally, the exploration of its potential as a neuroprotective agent and its effects on other biological processes can also be studied.
Métodos De Síntesis
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzaldehyde with 6-methyl-3-(2-quinolinylmethoxy)pyridazin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase and cyclin-dependent kinase. This compound has also shown promising results in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammation.
Propiedades
Número CAS |
146824-84-2 |
|---|---|
Nombre del producto |
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C22H16F3N3O2 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
Clave InChI |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Otros números CAS |
146824-84-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



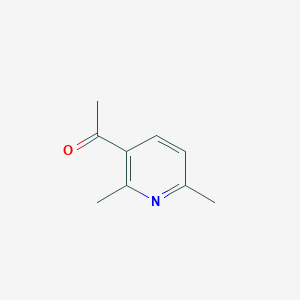
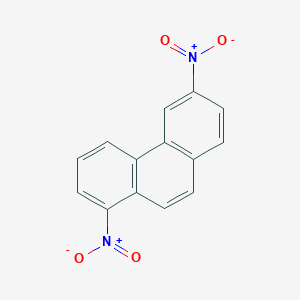
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
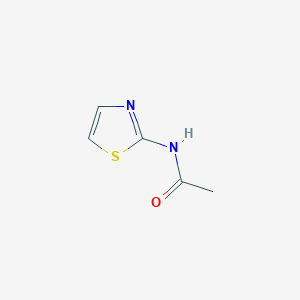
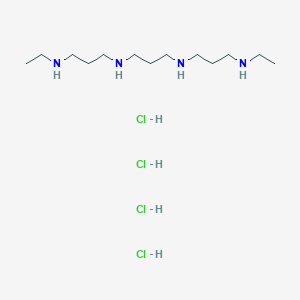
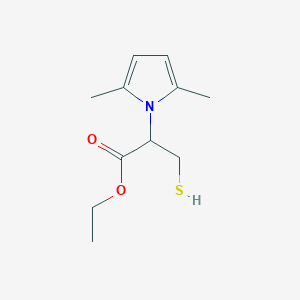
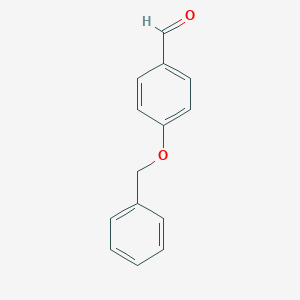
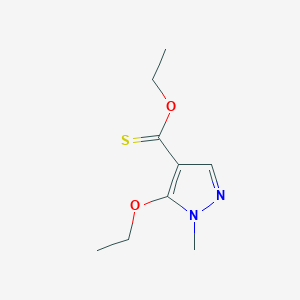
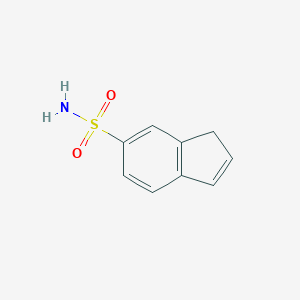
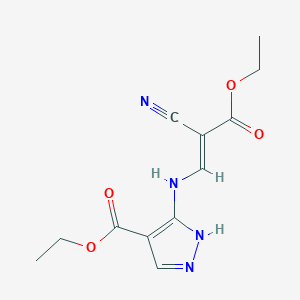
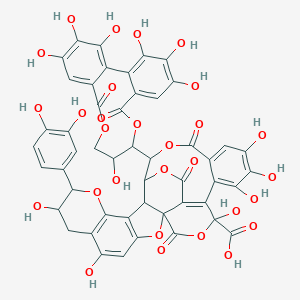
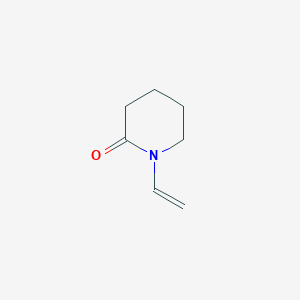
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
